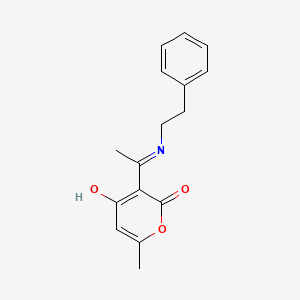

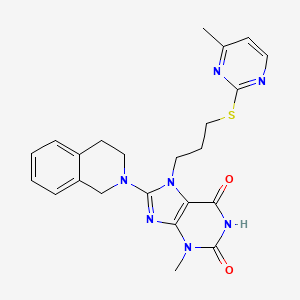

(E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a pyran derivative with a phenethylamine moiety. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms. Phenethylamine is an organic compound that acts as a central nervous system stimulant in humans .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized via condensation reactions. For example, a new coumarin derivative was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .Molecular Structure Analysis

The molecular structure of similar compounds indicates the existence of a mixture of two tautomers, the main tautomer corresponds to the E-isomer .Scientific Research Applications

Chemical Reaction Mechanisms and Kinetics :

- Goto, Kono, and Iguchi (1967) studied the kinetics of the reaction of dehydroacetic acid, closely related to (E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione, with primary amines. They found that the conversion of related compounds in ethanol is attributed to an aminolysis reaction, involving a gem-diamine as an intermediate (Goto, Kono, & Iguchi, 1967).

Structural Analysis :

- Xiao, van der Helm, Hider, and Dobbin (1993) demonstrated that a structurally similar compound exists as a keto-enamine tautomer in the solid state. They emphasized the importance of resonance in the structure, evidenced by the planarity of the pyran ring and the molecule as a whole (Xiao, van der Helm, Hider, & Dobbin, 1993).

Synthesis of Derivatives and Probes :

- Prior et al. (2014) explored various condensation and ring-closing reactions to synthesize derivatives of pyridinones and morpholinopyrones, using related compounds. These derivatives, including fluorescent probes, could be employed for tracing biological pathways (Prior et al., 2014).

Crystallographic Studies :

- Hamdi, Speziale, and Jaud (1994) investigated the reaction of similar compounds, leading to the synthesis of pyran-2,4-diones, and analyzed their molecular and crystal structures (Hamdi, Speziale, & Jaud, 1994).

Synthesis and Bioactivity of Derivatives :

- You-ming (2007) synthesized derivatives of pyrano[4,3-c]pyrazol-4-(2H)-ones and evaluated their fungicidal and anticancer activities, indicating the potential of these compounds in pharmaceutical applications (Wang You-ming, 2007).

Transition Metal Complexes and Ligands :

- Luo, Liu, Rettig, and Orvig (1995) prepared rhenium(V) and technetium(V) complexes using ligands derived from compounds structurally related to (E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione, exploring their potential in coordination chemistry (Luo, Liu, Rettig, & Orvig, 1995).

Photophysical Properties :

- Vembris et al. (2012) synthesized derivatives with styryl-4H-pyran-4-ylidene fragments and investigated their thermal and optical properties, highlighting their potential for photonic device applications (Vembris et al., 2012).

Photosynthetic Electron Transport Inhibitors :

- Asami, Takahashi, and Yoshida (1987) synthesized a series of 3-(1-alkylaminoalkylidene)-6-methyl-2H-pyran-2,4(3H)-diones, structurally similar to (E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione, and found that some compounds showed high photosynthetic electron transport inhibition (Asami, Takahashi, & Yoshida, 1987).

properties

IUPAC Name |

4-hydroxy-6-methyl-3-[C-methyl-N-(2-phenylethyl)carbonimidoyl]pyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-10-14(18)15(16(19)20-11)12(2)17-9-8-13-6-4-3-5-7-13/h3-7,10,18H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEWHUWAUPSGLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=NCCC2=CC=CC=C2)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2801148.png)

![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2801151.png)

![(1S,5R)-3lambda6-Thia-2-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B2801152.png)

![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2801156.png)

![5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2801163.png)

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2801164.png)

![N-benzyl-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2801170.png)